tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core functionalized with a tert-butyl carbamate group and a cyclopenta[c]pyridazin-3-yloxymethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .
Properties
IUPAC Name |
tert-butyl 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-9-7-13(8-10-21)12-23-16-11-14-5-4-6-15(14)19-20-16/h11,13H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDSDAIVDFKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN=C3CCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects. Understanding the precise mechanism would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and synthesis of this compound, a comparison with analogous nitrogen-containing bicyclic derivatives is essential. Below is a detailed analysis of key structural and functional analogs:
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)
- Structure : Features a piperidine ring with a tert-butyl carbamate group and a linear 4-methylpentyl chain at the 4-position.
- Synthesis : Prepared via a one-step reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in dioxane/water, yielding an 86% isolated product after purification .
- Analytical Data :
Key Differences :
- The absence of a bicyclic pyridazine system in Compound 3b results in lower structural rigidity compared to the target compound.
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Structure : A fused imidazo-pyrrolo-pyrazine system attached to a piperidine core, with a tosyl protective group and tert-butyl carbamate.
- Synthesis : Multi-step process involving Lawesson’s reagent-mediated cyclization and subsequent deprotection, achieving 79% purity .
- Analytical Data: LC/MS: Retention time 2.62 min, [M+H]+ = 510.
Key Differences :
- The tosyl group in the intermediate introduces sulfonic acid functionality, which is absent in the target compound.
Comparative Data Table
Research Implications
- Target Compound : The cyclopenta[c]pyridazine moiety may enhance binding to biological targets (e.g., kinases) due to its planar structure and hydrogen-bonding capacity.
- Compound 3b : Its lipophilic nature suggests utility in blood-brain barrier penetration studies.
- Imidazo-Pyrrolo-Pyrazine Derivative : The fused aromatic system could be leveraged in anticancer drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
